molecular formula C21H15FN4O4S B2830992 3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid CAS No. 568543-85-1

3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid

Cat. No. B2830992
CAS RN: 568543-85-1
M. Wt: 438.43
InChI Key: FNXXASXJBSNEEE-UHFFFAOYSA-N
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Description

“3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid” is a potent nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have promising biological properties. It belongs to the class of quinoxaline derivatives which are known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods and synthetic strategies. Some of these methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C21H15FN4O4S, and it has a molecular weight of 438.43. The structure contains a quinoxaline ring system fused with a benzoic acid moiety, which is further substituted with a (4-fluorophenyl)sulfonylamino group .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 491.0±55.0 °C at 760 mmHg, and a flash point of 250.7±31.5 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Fluorescent Sensing of Biological Zn(II)

Compounds similar to 3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid, such as QZ1 and QZ2, have been used as fluorescent dyes for sensing biological Zn(II). These dyes are highly emissive upon Zn(II) coordination and exhibit specificity over other metals, making them useful for in vivo Zn(II) detection (Nolan et al., 2005).

Synthesis of Functionalized Quinoxalines

Research has demonstrated the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives that could be structurally related to this compound. These synthetic pathways are crucial for developing novel compounds with potential applications in different fields (Didenko et al., 2015).

Potential in Medicinal Chemistry

In the realm of medicinal chemistry, similar quinoxaline derivatives have been explored for their diuretic activity. For instance, certain benzothiazole sulfonamides containing the quinoxaline ring system have shown promising results as diuretic agents, indicating the potential biomedical applications of related compounds (Husain et al., 2016).

Exploration in Antimalarial Research

Quinoxaline derivatives have also been studied for their potential use in antimalarial drugs. Theoretical and computational studies, including molecular docking, have been conducted to understand their interaction with biological targets, hinting at the possibility of utilizing similar compounds in antimalarial therapy (Fahim & Ismael, 2021).

Applications in Organic Synthesis

The synthesis and characterization of propeller-shaped mesomeric betaines, including those with quinolinium and benzoate rings, suggest a wider application of quinoxaline derivatives in the field of organic synthesis. These compounds demonstrate unique physical and chemical properties due to their conjugation patterns (Schmidt et al., 2019).

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Quinoxaline derivatives are known for their multifunctional properties

Biochemical Pathways

Quinoxaline derivatives have been reported to have a wide spectrum of biological importance . The affected pathways and their downstream effects for this specific compound would need to be determined through further experimental studies.

Result of Action

Quinoxaline derivatives have been reported to have a wide spectrum of biological importance . The specific effects of this compound would need to be determined through further experimental studies.

properties

IUPAC Name

3-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O4S/c22-14-8-10-16(11-9-14)31(29,30)26-20-19(24-17-6-1-2-7-18(17)25-20)23-15-5-3-4-13(12-15)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXASXJBSNEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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